Cas no 2171548-82-4 (3-{(1,3-dioxan-2-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-{(1,3-Dioxan-2-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized bifunctional compound designed for peptide synthesis and bioconjugation applications. Its key features include a 1,3-dioxane-protected aldehyde functionality, enabling selective deprotection under mild acidic conditions, and an Fmoc-protected amine group, facilitating orthogonal deprotection for solid-phase peptide synthesis (SPPS). The carboxylic acid moiety allows for further derivatization or coupling reactions. This compound is particularly useful for introducing aldehyde handles in a controlled manner, making it valuable for chemoselective ligation strategies, such as oxime or hydrazone formation. Its stability under standard SPPS conditions ensures compatibility with automated peptide synthesis workflows.
3-{(1,3-dioxan-2-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171548-82-4 structure
Product Name:3-{(1,3-dioxan-2-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2171548-82-4
MF:C24H26N2O7
MW:454.472446918488
CID:6406110
PubChem ID:165563836
Update Time:2025-10-30

3-{(1,3-dioxan-2-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{(1,3-dioxan-2-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • 2171548-82-4
    • EN300-1550093
    • 3-{[(1,3-dioxan-2-yl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • Inchi: 1S/C24H26N2O7/c27-21(28)12-20(23(29)25-13-22-31-10-5-11-32-22)26-24(30)33-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20,22H,5,10-14H2,(H,25,29)(H,26,30)(H,27,28)
    • InChI Key: DAFOXCPBKZWWJY-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC(=O)O)C(NCC1OCCCO1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 454.17400117g/mol
  • Monoisotopic Mass: 454.17400117g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 674
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 123Ų

3-{(1,3-dioxan-2-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

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3-{(1,3-dioxan-2-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature

Additional information on 3-{(1,3-dioxan-2-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Research Brief on 3-{(1,3-dioxan-2-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171548-82-4)

Recent studies on the compound 3-{(1,3-dioxan-2-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171548-82-4) have highlighted its potential as a versatile intermediate in peptide synthesis and drug development. This compound, characterized by its unique dioxane and fluorenylmethyloxycarbonyl (Fmoc) functional groups, has garnered attention for its role in facilitating the synthesis of complex peptides and small-molecule therapeutics. The presence of the Fmoc group, in particular, makes it a valuable tool in solid-phase peptide synthesis (SPPS), where it serves as a protective group for amino acids.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of this compound in the synthesis of peptide-based inhibitors targeting protease enzymes. The study demonstrated that the dioxane moiety enhances the compound's solubility in organic solvents, thereby improving its efficiency as a building block in SPPS. Additionally, the Fmoc group was shown to provide robust protection during synthesis, enabling high yields of the target peptides. These findings underscore the compound's utility in the development of novel therapeutic agents.

Another significant application of 2171548-82-4 was reported in a 2024 ACS Chemical Biology article, which investigated its role in the synthesis of cyclic peptides. The study revealed that the compound's structural features, including the dioxane ring and Fmoc-protected amino group, contribute to the stability and conformational flexibility of cyclic peptides. This property is particularly advantageous in the design of peptide-based drugs, where stability and bioavailability are critical factors. The researchers also noted that the compound's compatibility with standard SPPS protocols makes it an attractive choice for large-scale peptide production.

Beyond peptide synthesis, 2171548-82-4 has also been explored in the context of prodrug design. A recent preprint on bioRxiv detailed its use as a linker in the development of prodrugs for targeted cancer therapy. The study highlighted the compound's ability to undergo controlled cleavage under physiological conditions, releasing active drug molecules at the target site. This approach holds promise for improving the specificity and reducing the side effects of chemotherapeutic agents.

In summary, 3-{(1,3-dioxan-2-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171548-82-4) is emerging as a key player in peptide synthesis and drug development. Its unique structural features and compatibility with standard synthetic protocols make it a valuable tool for researchers. Future studies are expected to further explore its applications in the design of novel therapeutics and prodrug systems.

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